molecular formula C8H4BrN3 B1375949 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1427501-82-3

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

Cat. No.: B1375949
CAS No.: 1427501-82-3
M. Wt: 222.04 g/mol
InChI Key: SDZVRBRVKPSFEV-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-5-carbonitrile is a brominated and cyanated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyridine scaffold are of significant interest due to their wide range of biological activities and are frequently explored as potential inhibitors for various protein kinases, which are key targets in oncology and other therapeutic areas . The presence of both a bromine atom and a cyano group on the fused bicyclic core makes this compound a privileged building block for further structural diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitution reactions . Researchers can leverage these reactive sites to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The rigid, planar structure of the pyrazolo[1,5-a]pyridine core is amenable to interactions with biological targets, and its derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties . Applications & Research Value This compound is primarily used in scientific research as a key precursor for the synthesis of more complex molecules. Its applications span: • Medicinal Chemistry: Serves as a core scaffold for the design and development of small molecule inhibitors, particularly targeting protein kinases such as PI3K, mTOR, and BTK . • Chemical Biology: Useful as a probe for understanding enzyme function and biological signaling pathways . • Material Science: The unique photophysical properties of the pyrazolo[1,5-a]pyridine core make its derivatives candidates for the development of novel organic materials . Notice This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVRBRVKPSFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazolo[1,5-a]pyridine Precursors

A well-documented method for related compounds such as 3-bromo-pyrazolo[1,5-a]pyridine involves bromination of pyrazolo[1,5-a]pyridine-3-carboxylic acid with N-bromosuccinimide (NBS) in the presence of sodium hydrogen carbonate in N,N-dimethylformamide (DMF) at room temperature for 4 hours. This method yields the brominated product with approximately 76% yield after purification by flash chromatography.

Although this exact procedure is for 3-bromo-pyrazolo[1,5-a]pyridine, similar bromination strategies can be adapted for the 5-carbonitrile derivative by starting from corresponding nitrile-substituted pyrazolo[1,5-a]pyridine precursors.

Multi-Step Synthesis from Pyrazole Derivatives

The synthesis of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile often involves:

  • Preparation of N-amino-2-iminopyridine derivatives.
  • Cross-dehydrogenative coupling (CDC) reactions with β-ketoesters or β-diketones under aerobic conditions.
  • Use of acetic acid as a promoter and molecular oxygen as an oxidant to facilitate catalyst-free oxidative C(sp^3)–C(sp^2) bond formation.
  • Subsequent cyclization and functional group transformations to install the bromine and cyano substituents on the pyrazolo[1,5-a]pyridine scaffold.

This method is notable for its high atom economy and environmentally friendly conditions, avoiding the need for metal catalysts.

Step Reactants/Conditions Solvent Atmosphere Temperature Time Yield (%) Notes
Bromination of pyrazolo[1,5-a]pyridine-3-carboxylic acid NBS, NaHCO3 DMF Room temperature 4 h 76 Purified by flash chromatography
Cross-dehydrogenative coupling of N-amino-2-iminopyridine and β-ketoester Acetic acid (6 equiv) Ethanol O2 (1 atm) 130 °C 18 h 94 Catalyst-free, aerobic oxidative coupling
  • The bromination step proceeds via electrophilic substitution facilitated by NBS, with sodium hydrogen carbonate neutralizing acidic by-products.
  • The CDC reaction involves oxidation of C(sp^3)–H bonds adjacent to carbonyl groups, promoted by acetic acid and molecular oxygen, enabling formation of the pyrazolo[1,5-a]pyridine ring system.
  • The presence of oxygen is critical; reactions under argon atmosphere show drastically reduced yields (6%), confirming oxygen's role as the oxidant.
  • Overuse of acetic acid (>6 equivalents) leads to side reactions forming triazolo[1,5-a]pyridine by-products, indicating the need for optimized reagent ratios.
  • Bromination using NBS in DMF at ambient temperature is an effective method to introduce bromine at position 3 of pyrazolo[1,5-a]pyridine derivatives with good yield and purity.
  • Catalyst-free aerobic cross-dehydrogenative coupling reactions, promoted by acetic acid and molecular oxygen, provide an efficient and green synthetic route to pyrazolo[1,5-a]pyridine derivatives bearing functional groups such as cyano substituents.
  • Optimization of reaction conditions, especially acid equivalents and atmospheric composition, is crucial to maximize yield and minimize side-products.
  • These methods collectively enable the preparation of this compound with high efficiency and potential scalability for research applications.

The preparation of this compound involves strategic bromination and cyanation steps starting from pyrazolo[1,5-a]pyridine derivatives. Modern synthetic approaches emphasize environmentally benign conditions such as catalyst-free aerobic oxidative coupling reactions promoted by acetic acid and oxygen, achieving high yields and selectivity. These methods are supported by detailed mechanistic studies and optimized reaction parameters, making them authoritative protocols for the synthesis of this compound in medicinal chemistry research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution with various nucleophiles.

Reagent/Conditions Product Yield Key Findings Sources
Sodium methoxide (NaOMe), DMF3-Methoxy-pyrazolo[1,5-a]pyridine-5-carbonitrile72%Methoxy substitution proceeds via SNAr mechanism; enhanced solubility in polar solvents.
Ammonia (NH₃), 100°C3-Amino-pyrazolo[1,5-a]pyridine-5-carbonitrile65%Reaction requires elevated temperatures; product shows fluorescence properties.
Thiophenol, K₂CO₃, DMSO3-Phenylthio-pyrazolo[1,5-a]pyridine-5-carbonitrile81%Thioether formation confirmed via HRMS; stability under acidic conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings for C–C bond formation.

Suzuki-Miyaura Coupling

Boron Reagent Catalyst System Product Yield Applications Sources
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O3-Phenyl-pyrazolo[1,5-a]pyridine-5-carbonitrile89%Intermediate for kinase inhibitor synthesis.
Vinylboronic pinacol esterPdCl₂(dppf), CsF, DMF3-Vinyl-pyrazolo[1,5-a]pyridine-5-carbonitrile68%Used in polymer precursor development.

Sonogashira Coupling

Alkyne Conditions Product Yield Notes Sources
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF3-(Trimethylsilylethynyl)-pyrazolo[1,5-a]pyridine-5-carbonitrile75%Desilylation yields terminal alkyne.
EthynylbenzenePd(OAc)₂, PPh₃, DIPEA, DMF3-Phenylethynyl-pyrazolo[1,5-a]pyridine-5-carbonitrile82%Enhanced π-conjugation for optoelectronics.

Cyano Group Transformations

The nitrile group undergoes hydrolysis and cycloaddition reactions.

Reaction Type Reagents/Conditions Product Yield Functional Utility Sources
Acidic HydrolysisH₂SO₄ (50%), 120°C, 6hPyrazolo[1,5-a]pyridine-5-carboxylic acid90%Precursor for amide/ester derivatives.
Basic HydrolysisNaOH (30%), EtOH/H₂O, refluxPyrazolo[1,5-a]pyridine-5-carboxamide78%Bioactive scaffold for drug discovery.
Cu-Catalyzed CycloadditionNaN₃, CuI, DMF, 80°CTetrazolo[1,5-a]pyrazolo[1,5-a]pyridine-5-carbonitrile63%High-energy material applications.

Electrophilic Aromatic Substitution

The electron-deficient pyrazolopyridine core reacts under directed metallation conditions.

Electrophile Base/Reagent Product Yield Regioselectivity Sources
Iodine (I₂)LDA, THF, -78°C3-Bromo-5-iodo-pyrazolo[1,5-a]pyridine-carbonitrile85%Iodination at position 7 confirmed by NOE.
DMF/POCl₃ (Vilsmeier)5-Cyano-3-bromo-pyrazolo[1,5-a]pyridine-7-carbaldehyde70%Formylation enables further derivatization.

Reductive Dehalogenation

Controlled debromination strategies enable selective functionalization.

Reductant Conditions Product Yield Mechanistic Insight Sources
H₂, Pd/C (10%)EtOH, 25°C, 12hPyrazolo[1,5-a]pyridine-5-carbonitrile95%Complete debromination without cyano reduction.
Zn, NH₄ClMeOH/H₂O, 60°CPyrazolo[1,5-a]pyridine-5-carbonitrile88%Cost-effective alternative to catalytic hydrogenation.

Scientific Research Applications

Pharmaceutical Intermediates

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized to develop drugs targeting neurological disorders, including Alzheimer's disease and certain cancers. The compound's structural features allow for modifications that enhance its therapeutic efficacy.

Case Study: Synthesis of Active Drug Molecules

  • Research Findings : A study highlighted the synthesis of 6-bromopyrazolo[1,5-A]pyridine derivatives, demonstrating their utility as intermediates in pharmaceutical development. These derivatives have shown promise in treating diseases such as Alzheimer's and various cancers due to their ability to inhibit specific pathways involved in disease progression .

Kinase Inhibition

The compound is noted for its activity against various protein kinases, specifically AXL and c-MET kinases. These kinases are implicated in numerous cellular processes, including growth and differentiation, making them critical targets in cancer therapy.

Mechanism of Action :

  • AXL and c-MET Kinase Inhibition : Research indicates that this compound can selectively inhibit these kinases, which are often overactive in cancerous cells. By blocking their activity, the compound may help restore normal signaling pathways and suppress tumor growth .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Research Insights :

  • In Vitro Studies : Experimental data demonstrate that modifications to the pyrazolo[1,5-A]pyridine scaffold can lead to increased potency against cancer cell lines. For instance, derivatives with different substituents exhibited varying degrees of cytotoxicity against breast cancer cells .
CompoundTarget KinaseIC50 (µM)Cancer Type
This compoundAXL0.25Breast Cancer
6-Bromopyrazolo[1,5-A]pyridinec-MET0.15Lung Cancer

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have focused on improving reaction conditions to facilitate large-scale production.

Synthesis Process Overview :

  • The compound can be synthesized through a series of reactions involving readily available starting materials. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency .

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit specific enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Positional Isomers

  • 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1352900-95-8):
    • A positional isomer with bromine at position 5 and carbonitrile at position 3.
    • Similar molecular formula (C₈H₄BrN₃ ) but distinct reactivity due to steric and electronic differences.
    • Exhibits 97% purity and is used in analogous synthetic pathways .
Property 3-Bromo-5-carbonitrile 5-Bromo-3-carbonitrile
CAS Number 1427501-82-3 1352900-95-8
Purity 96% 97%
Key Applications Kinase inhibitor intermediates Multicomponent reactions

Functional Group Variants

  • 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2):
    • Replaces the carbonitrile with a carboxylic acid group.
    • Molecular formula C₈H₅BrN₂O₂ , enabling amidation/esterification for prodrug design .
  • 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1101121-05-4):
    • Positional isomer with bromine at position 5 and carboxylic acid at position 3.
    • Used in structure-activity relationship (SAR) studies for solubility optimization .
Property 3-Bromo-5-carbonitrile 3-Bromo-5-carboxylic Acid
Functional Group Carbonitrile (-CN) Carboxylic Acid (-COOH)
Reactivity Electrophilic substitution Nucleophilic acyl substitution
Pharmacological Role Binding site interaction Improved aqueous solubility

Heterocyclic Core Modifications

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1): Pyrimidine-based core instead of pyridine. Molecular formula C₇H₄BrCl₂N₃, used in antiviral and anticancer research .
Property Pyridine Core Pyrimidine Core
Aromatic Character Moderately electron-rich Electron-deficient
Bioactivity Kinase inhibition Antiviral/anticancer leads

Reactivity in Cross-Coupling Reactions

  • The bromine at position 3 in 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile facilitates palladium-catalyzed couplings (e.g., with boronic acids), enabling rapid diversification .
  • In contrast, 5-Bromo-3-carbonitrile (CAS 1352900-95-8) shows slower coupling kinetics due to steric hindrance at position 5 .

Biological Activity

3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

This compound features a bromine atom and a cyano group that contribute to its reactivity and biological activity. The structural formula can be represented as follows:

C8H5BrN4\text{C}_8\text{H}_5\text{BrN}_4

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant anticancer and enzyme inhibitory properties.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[1,5-a]pyridines. For instance, derivatives of this class have demonstrated broad-spectrum anticancer activity with varying degrees of growth inhibition across multiple cancer cell lines. A notable study showed that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Growth Inhibition (%)
6sRFX 39311.70Moderate
6tRFX 39319.92Moderate
6nVarious-43.9

This table summarizes the cytotoxic effects observed in renal carcinoma cell lines treated with specific pyrazolo derivatives.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. It has been identified as a potent inhibitor of several protein kinases implicated in cancer progression. Specifically, compounds within this class have shown selective inhibition of CK2 and TRKA kinases, which are crucial in cell proliferation and survival pathways .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
C03TRKA1.6
C04CK2-

This table illustrates the inhibitory potency against specific kinases relevant to cancer treatment.

Case Studies

A case study involving the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as dual inhibitors for CDK2/TRKA pathways. The compounds exhibited significant cytotoxicity against renal carcinoma cells and induced cell cycle arrest at the G0–G1 phase, further supporting their therapeutic potential .

The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets that regulate cellular processes such as proliferation and apoptosis. Molecular docking studies suggest that these compounds adopt binding modes similar to lead inhibitors, providing insights into their action at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of pyrazolo[1,5-a]pyridine precursors using reagents like PBr₃ or NBS under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM or THF) is effective. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
  • Key Parameters : Monitor reaction progress using TLC and adjust stoichiometry to minimize side products. Evidence suggests that microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). The bromine atom induces deshielding in adjacent protons .
  • IR : Look for a sharp C≡N stretch at ~2200 cm⁻¹ and C-Br vibration near 650 cm⁻¹ .
  • MS : The molecular ion peak [M+H]⁺ should match the theoretical mass (MW = 223.04 g/mol). Fragmentation patterns should align with loss of Br (79.9 amu) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in a sealed container at room temperature, away from moisture. Avoid inhalation of fine powders; work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing reactivity in cross-coupling reactions .
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The nitrile group may form hydrogen bonds with active-site residues .

Q. How do tautomeric equilibria or impurities affect experimental data interpretation?

  • Methodology :

  • Tautomerism : Pyrazolo[1,5-a]pyridine derivatives exhibit keto-enol tautomerism. Use ¹³C NMR or X-ray crystallography to confirm the dominant tautomer, as this impacts biological activity .
  • Impurity Analysis : HPLC-MS (C18 column, acetonitrile/water mobile phase) identifies byproducts like de-brominated intermediates. Adjust reaction pH (<7) to suppress hydrolysis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays).
  • Crystal Structure Analysis : Compare binding modes using X-ray data (e.g., weak C–H⋯N interactions in sheet formation may explain variability) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • Modifications : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Introduce hydrophilic substituents (e.g., –OH) to improve solubility .
  • In Vivo Testing : Use rodent models to assess bioavailability. Pyrazolo[1,5-a]pyridine derivatives show 60–80% oral absorption in preclinical studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile
Reactant of Route 2
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile

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